molecular formula C18H19NO4 B13959259 Benzoic acid, 5-(((2,3-dimethylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester CAS No. 38539-79-6

Benzoic acid, 5-(((2,3-dimethylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester

Cat. No.: B13959259
CAS No.: 38539-79-6
M. Wt: 313.3 g/mol
InChI Key: MUTHJQAWFWDDDK-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative featuring an ethyl ester group at the carboxylic acid position, a hydroxyl group at the ortho (2nd) position, and a carbamoyl moiety linked to a 2,3-dimethylphenyl amine at the para (5th) position. Its molecular structure combines aromatic, ester, and amide functionalities, which influence its physicochemical and biological properties.

Properties

CAS No.

38539-79-6

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

ethyl 5-[(2,3-dimethylphenyl)carbamoyl]-2-hydroxybenzoate

InChI

InChI=1S/C18H19NO4/c1-4-23-18(22)14-10-13(8-9-16(14)20)17(21)19-15-7-5-6-11(2)12(15)3/h5-10,20H,4H2,1-3H3,(H,19,21)

InChI Key

MUTHJQAWFWDDDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-(((2,3-dimethylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance yield and purity. The use of environmentally benign solvents and catalysts is also a focus to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-(((2,3-dimethylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Benzoic acid, 5-(((2,3-dimethylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 5-(((2,3-dimethylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Data are derived from referenced evidence where available.

Compound Name Key Substituents Molecular Weight Functional Groups Potential Applications Synthesis Method Reference
Target Compound : Benzoic acid, 5-(((2,3-dimethylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester - 2-hydroxy
- 5-(2,3-dimethylphenyl carbamoyl)
- Ethyl ester
~343.4 g/mol* Hydroxyl, carbamoyl, ester Enzyme inhibition, drug candidates Likely carbamoylation of ethyl anthranilate analog
Ethyl 2-methoxy-5-sulfamoylbenzoate - 2-methoxy
- 5-sulfamoyl
- Ethyl ester
283.28 g/mol Methoxy, sulfonamide, ester Antimicrobial agents, sulfonamide-based drugs Sulfonation of methoxybenzoic acid ester
Benzocaine (Ethyl 4-aminobenzoate) - 4-amino
- Ethyl ester
165.19 g/mol Amino, ester Local anesthetic Fischer esterification of PABA with ethanol
Ethyl 4-({4-[(5-methyl-1,2-oxazol-3-yl)amino]...}amino)benzoate - Isoxazolyl amine
- Tetrahydrofuran-linked amide
- Ethyl ester
~507.5 g/mol* Isoxazole, amide, ester Kinase inhibitors, targeted therapies Multi-step coupling reactions
Benzoic acid, 2-hydroxy-3-[(4-nitrobenzoyl)amino]-, methyl ester - 2-hydroxy
- 3-(4-nitrobenzamido)
- Methyl ester
316.27 g/mol Hydroxyl, nitrobenzamide, ester Photodynamic therapy, nitroaromatic probes Amidation of hydroxybenzoic acid

Key Observations:

Substituent Impact on Polarity: The hydroxyl group in the target compound increases polarity compared to methoxy () or simple ester derivatives (e.g., benzocaine). This may reduce lipid solubility but enhance aqueous solubility .

Biological Activity: Sulfonamide derivatives () are historically associated with antimicrobial activity, while the target compound’s carbamoyl group may target proteases or kinases . Benzocaine’s amino group facilitates its use as a local anesthetic, whereas the target compound’s hydroxyl and carbamoyl groups suggest a different pharmacological profile .

Synthesis Complexity: The target compound likely requires multi-step synthesis involving carbamoylation, similar to the oxalylamino derivatives in . In contrast, benzocaine is synthesized via straightforward Fischer esterification .

Structural Analogues in Drug Design :

  • Compounds with isoxazole or sulfonamide groups () highlight the role of heterocyclic and electron-withdrawing groups in enhancing target specificity and metabolic stability .

Research Findings and Implications

  • Selectivity: The 2,3-dimethylphenyl group in the target compound may confer selectivity for enzymes with hydrophobic active sites, analogous to oxalylamino inhibitors in .
  • Comparative Toxicity : Sulfonamide derivatives () carry risks of hypersensitivity, whereas the target compound’s carbamoyl group might offer a safer profile pending toxicological studies .

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